molecular formula C7H11FO3 B1590777 Ethyl 2-fluoro-3-oxopentanoate CAS No. 759-67-1

Ethyl 2-fluoro-3-oxopentanoate

Cat. No.: B1590777
CAS No.: 759-67-1
M. Wt: 162.16 g/mol
InChI Key: ODPHSEIVAPWGAZ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-oxopentanoate is an organic compound belonging to the ester family. It is characterized by the presence of a fluoro group and a keto group on a pentanoate backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Scientific Research Applications

Ethyl 2-fluoro-3-oxopentanoate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 2-fluoro-3-oxopentanoate is classified as a dangerous substance. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It is also advised to ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-3-oxopentanoate can be synthesized through the reaction of 2-fluoro-ethyl acetate with propionyl chloride in the presence of sodium hydrogen. The reaction is typically carried out in a reaction kettle, followed by the addition of boric acid and acid anhydride to improve the purity of the product .

Industrial Production Methods

In industrial settings, the continuous production of this compound involves feeding the reaction solvent, 2-fluoro-ethyl acetate, propionyl chloride, and sodium hydrogen into a reaction kettle. After the reaction, the mixture is fed into a centrifuge, and the supernatant is continuously fed into a rectifying tower for heating and rectification. The light component is condensed and refluxed into the reaction kettle, while the heavy component product is collected from the bottom of the tower .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-oxopentanoate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The keto group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Ethyl 2-fluoro-3-oxopentanoate can be compared with other similar compounds such as:

The presence of the fluoro group in this compound makes it unique, as it enhances the compound’s reactivity and allows for the formation of more diverse derivatives .

Properties

IUPAC Name

ethyl 2-fluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPHSEIVAPWGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545257
Record name Ethyl 2-fluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-67-1
Record name Ethyl 2-fluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 2-fluoro-3-oxopentanoate in pharmaceutical chemistry?

A1: this compound serves as a crucial starting material ("raw material") in the synthesis of 5-fluoro-6-ethyl-4-hydroxy-pyrimidine []. This pyrimidine derivative is a key intermediate in the production of Voriconazole, a medication used to treat serious fungal infections. The paper describes a "one-pot" synthesis method using this compound, offering a potentially more efficient route for Voriconazole production.

Q2: What are the optimized reaction conditions for this synthesis, and what is the yield?

A2: The research paper outlines the following optimized reaction conditions for synthesizing 5-fluoro-6-ethyl-4-hydroxy-pyrimidine from this compound []:

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